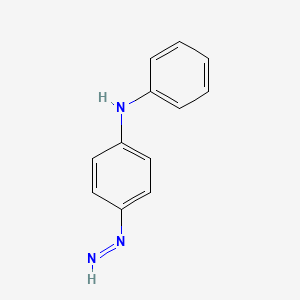

4-Diazenyl-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121613-75-0 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

4-diazenyl-N-phenylaniline |

InChI |

InChI=1S/C12H11N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,13-14H |

InChI Key |

GDERUFOMALAMAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Phenyldiazenyl)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(phenyldiazenyl)-N-phenylaniline. This azo compound, while sometimes referred to as 4-Diazenyl-N-phenylaniline, is systematically named based on the azo linkage between a phenyl group and an N-phenylaniline moiety at the para position. This document details the synthetic pathway, experimental protocols, and a summary of its key characterization data.

Synthesis

The synthesis of 4-(phenyldiazenyl)-N-phenylaniline is a two-step process that first involves the diazotization of aniline to form a benzenediazonium salt. This is followed by an azo coupling reaction with N-phenylaniline (diphenylamine).[1]

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Diazotization of Aniline

Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.[2]

Step 2: Azo Coupling with N-phenylaniline

The freshly prepared benzenediazonium chloride is then reacted with N-phenylaniline. The electrophilic diazonium ion attacks the electron-rich para-position of the N-phenylaniline to form the final product, 4-(phenyldiazenyl)-N-phenylaniline.[1]

Experimental Protocol

The following protocol is a general procedure for the synthesis of azo dyes and has been adapted for the synthesis of 4-(phenyldiazenyl)-N-phenylaniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N-phenylaniline (Diphenylamine)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

-

Distilled water

Procedure:

Step 1: Preparation of Benzenediazonium Chloride Solution

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in water (equimolar to aniline) and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.[2] Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution is the benzenediazonium chloride.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve an equimolar amount of N-phenylaniline in a suitable solvent, such as a mixture of ethanol and water.

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold N-phenylaniline solution with vigorous stirring.

-

A colored precipitate of 4-(phenyldiazenyl)-N-phenylaniline should form.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Isolate the crude product by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure 4-(phenyldiazenyl)-N-phenylaniline.[3][4]

Characterization Data

The following tables summarize the key characterization data for 4-(phenyldiazenyl)-N-phenylaniline.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₅N₃ |

| Molecular Weight | 273.33 g/mol |

| Appearance | Orange powder |

| Melting Point | 88-90 °C |

| Solubility | Soluble in ethanol, acetone, and chloroform. Insoluble in water. |

Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in the search results |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available in the search results |

Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3500 | N-H stretching (secondary amine) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~1580-1600 | N=N stretching (azo group) |

| ~1450-1550 | C=C stretching (aromatic) |

| ~1250-1350 | C-N stretching (aromatic amine) |

| ~690-900 | C-H bending (aromatic out-of-plane) |

Note: The FTIR data is a prediction based on the functional groups present in the molecule.[5]

Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data

| λmax (nm) | Solvent |

| ~380-420 | Ethanol |

Note: The UV-Vis absorption maximum for azo compounds can vary depending on the solvent and substitution pattern.

Table 5: Mass Spectrometry (MS) Data

| m/z | Fragmentation Ion |

| 273 | [M]⁺ (Molecular ion) |

| 180 | [M - C₆H₅N₂]⁺ |

| 167 | [M - C₆H₅N₂ - NH]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways of similar compounds.[6][7][8][9]

Visualizations

Synthesis Workflow

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Purification [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.tue.nl [pure.tue.nl]

An In-depth Technical Guide to the Physicochemical Properties of 4-Diazenyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Diazenyl-N-phenylaniline. Due to a lack of extensive experimental data for this specific molecule in publicly accessible literature, this document leverages data from structurally similar compounds to provide estimations for key parameters. Detailed, generalized experimental protocols for the determination of these properties are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals in research and drug development who may be interested in the synthesis, characterization, or potential applications of this and related azo compounds.

Introduction

This compound, a member of the azo compound family, is characterized by the presence of a diazenyl (-N=N-) functional group connecting two aromatic rings, one of which is a diphenylamine moiety. Azo compounds are widely utilized as dyes and pigments in various industries. While the biological activities of many azo compounds are well-documented, specific data for this compound is scarce. Understanding the physicochemical properties of this compound is a critical first step in exploring its potential applications, be it in materials science or as a scaffold in medicinal chemistry. This guide aims to consolidate the predicted properties and provide standardized methodologies for their experimental determination.

Physicochemical Properties

| Property | Estimated Value | Source (Similar Compounds) |

| Molecular Formula | C₁₈H₁₅N₃ | [1] |

| Molecular Weight | 273.34 g/mol | [1] |

| Melting Point (°C) | ~132-135 | [2] |

| Boiling Point (°C) | Not available | |

| Solubility | Insoluble in water; Soluble in some organic solvents. | [2][3] |

| pKa | Not available | |

| LogP | ~3.82 | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of aromatic azo compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5] The tube is tapped gently to ensure tight packing.[5]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an electronic temperature sensor is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[7]

Solubility Determination

Solubility is a fundamental property that influences a compound's behavior in various systems, including biological environments and reaction media.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Classification: The solubility can be classified as:

-

Very soluble: Less than 1 part of solvent required to dissolve 1 part of solute.

-

Freely soluble: From 1 to 10 parts of solvent required.

-

Soluble: From 10 to 30 parts of solvent required.

-

Sparingly soluble: From 30 to 100 parts of solvent required.

-

Slightly soluble: From 100 to 1000 parts of solvent required.

-

Very slightly soluble: From 1000 to 10,000 parts of solvent required.

-

Practically insoluble: More than 10,000 parts of solvent required.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains a secondary amine, the pKa of its conjugate acid is a key parameter.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been protonated.[8]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Logical Workflow Visualization

As there is no specific information on signaling pathways involving this compound, the following diagram illustrates a general logical workflow for the synthesis of such an aromatic azo compound.

Conclusion

This technical guide has compiled the available, albeit limited, physicochemical information for this compound, drawing upon data from analogous compounds. The provided experimental protocols offer a standardized framework for researchers to determine these properties with accuracy. The absence of biological pathway information in the current literature suggests that this compound may be of primary interest for its material properties or as a synthetic intermediate. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications.

References

- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.ums.edu.my [eprints.ums.edu.my]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. byjus.com [byjus.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 4-Diazenyl-N-phenylaniline: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Diazenyl-N-phenylaniline, a significant intermediate in dye and pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offering insights into its molecular structure and functional groups.

Introduction

This compound, also known as 4-aminoazobenzene or N-phenyl-p-aminoazobenzene, is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) bridge connecting two aniline moieties, one of which is N-substituted with a phenyl group. The precise elucidation of its chemical structure is paramount for understanding its reactivity and potential applications. This guide focuses on the application of FT-IR and NMR spectroscopy as primary analytical techniques for the structural confirmation and purity assessment of this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation. The following protocols outline the standard procedures for FT-IR and NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100.

-

Pellet Formation: The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first to subtract atmospheric and instrumental interferences. The sample spectrum is then recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule, providing detailed information about its carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean NMR tube.[1]

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H NMR and ¹³C NMR spectra are acquired using a standard high-resolution NMR spectrometer. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectroscopic Data and Interpretation

The following sections present the expected FT-IR and NMR data for this compound, based on the analysis of structurally similar compounds.

FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 - 3300 | N-H stretching | Secondary amine (N-H) |

| ~3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1600 - 1580 | C=C stretching | Aromatic ring |

| ~1500 - 1400 | N=N stretching | Azo group |

| ~1335 - 1250 | C-N stretching | Aromatic amine |

| ~900 - 675 | C-H out-of-plane bending | Aromatic ring substitution pattern |

Table 1: Predicted FT-IR peak assignments for this compound.

The presence of a band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching of the secondary amine.[2] Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹.[3][4] The characteristic N=N stretching of the azo group is typically observed in the 1500-1400 cm⁻¹ range.[2][5] Aromatic C=C stretching vibrations will result in bands between 1600 and 1580 cm⁻¹.[3] The C-N stretching of the aromatic amine is anticipated around 1335-1250 cm⁻¹.[6]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed structural information, including the number and connectivity of protons and carbons.

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | Multiplet | 9H | Aromatic protons |

| ~5.7 | Singlet | 1H | N-H proton |

Table 2: Predicted ¹H NMR data for this compound (in CDCl₃).

The aromatic protons on the three phenyl rings are expected to resonate in the downfield region of 7.2 to 8.0 ppm.[7] The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. The N-H proton of the secondary amine is expected to appear as a broad singlet around 5.7 ppm.[8]

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 140 | Aromatic carbons attached to nitrogen |

| ~130 - 115 | Other aromatic carbons |

Table 3: Predicted ¹³C NMR data for this compound (in CDCl₃).

The aromatic carbons will resonate in the range of 115 to 150 ppm. Carbons directly attached to the nitrogen atoms will be deshielded and appear at the lower end of this range (140-150 ppm).[7][8] The remaining aromatic carbons will appear between 115 and 130 ppm.

Visualized Workflows and Structural Relationships

To further clarify the analytical process and the structural information obtained, the following diagrams are provided.

Diagram 1: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Correlation of structural features with spectroscopic data.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a powerful and non-destructive method for the comprehensive structural analysis of this compound. The characteristic FT-IR absorption bands confirm the presence of key functional groups, while ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related aromatic azo compounds, facilitating efficient and accurate molecular identification.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Diazenyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Diazenyl-N-phenylaniline, a molecule of significant interest in the fields of medicinal chemistry and materials science. Leveraging both experimental crystallographic data and theoretical computational studies, this document elucidates the key structural parameters, conformational preferences, and rotational energy landscapes of this azo compound. Detailed experimental protocols for its characterization and visualization of its structural and analytical workflows are also presented to facilitate further research and application.

Introduction

This compound, also commonly known as 4-Aminoazobenzene or Aniline Yellow, is an organic compound characterized by a diazo bridge connecting two aniline moieties.[1][2] Its structure allows for cis-trans isomerization around the azo bond, a property that is central to its application in photoswitchable materials and as a molecular probe. The conformational flexibility, particularly the rotation around the N-phenyl and C-phenyl single bonds, plays a crucial role in determining its molecular recognition properties, biological activity, and performance in various applications. Understanding the three-dimensional structure and conformational landscape of this compound is therefore paramount for the rational design of novel derivatives with tailored functionalities.

Molecular Structure

The definitive molecular structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Crystallographic Data

The crystal structure of 4-aminoazobenzene has been deposited in the Crystallography Open Database (COD) under the identification codes 7043350, 7241736, 7241737, and 7241738.[1] Analysis of the crystallographic information file (CIF) reveals the key structural parameters of the molecule in its crystalline form.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N=N | 1.25 |

| C-N (azo-phenyl) | 1.43 |

| C-N (amino-phenyl) | 1.38 |

| C-C (aromatic) | 1.38 - 1.40 |

| N-H | 0.86 |

| C-H | 0.93 |

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

| C-N=N | 113.5 |

| C-N-C (aniline) | 125.0 |

| H-N-H | 120.0 |

| C-C-C (aromatic) | 119.0 - 121.0 |

Note: The values presented are averaged from the crystallographic data and may vary slightly between different crystal structures.

dot

References

A Comprehensive Review of 4-Diazenyl-N-phenylaniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and potential therapeutic applications of 4-Diazenyl-N-phenylaniline and its diverse analogs. This class of azo compounds, characterized by the diazenyl linkage between two aromatic rings, has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes elucidated mechanisms of action and experimental workflows.

Core Concepts and Synthesis Strategies

The fundamental structure of this compound consists of a phenylazo group at the para-position of N-phenylaniline. The synthesis of these compounds and their analogs typically involves a two-step diazotization-coupling reaction. The process begins with the diazotization of a substituted aniline in an acidic medium, followed by the coupling of the resulting diazonium salt with an aromatic compound, such as N-phenylaniline or its derivatives. The versatility of this synthetic approach allows for the introduction of a wide array of substituents on either phenyl ring, enabling the systematic exploration of structure-activity relationships (SAR).

A general synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound analogs.

Anticancer Activity

Several studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action is believed to involve the induction of cytotoxicity and apoptosis in cancer cells. Some azo compounds can be metabolized into toxic aromatic amines, which may contribute to their anticancer effects.

A notable study investigated a series of 4-[(halophenyl)diazenyl]phenol derivatives, which are structurally related to the core compound of this review. The study evaluated their anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines. The results, summarized in the table below, demonstrate the influence of halogen substitution on cytotoxicity.

| Compound ID | Structure | Cell Line | IC50 (µM)[1] |

| 1a | 4-((4-Fluorophenyl)diazenyl)phenol | HK-1 | 15.6 ± 1.2 |

| 1b | 4-((4-Chlorophenyl)diazenyl)phenol | HK-1 | 21.3 ± 1.8 |

| 1c | 4-((4-Bromophenyl)diazenyl)phenol | HK-1 | 25.4 ± 2.1 |

| 1d | 4-((4-Iodophenyl)diazenyl)phenol | HK-1 | 30.1 ± 2.5 |

| Cisplatin | - | HK-1 | 8.5 ± 0.7 |

The data suggests that electronegative fluorine substitution at the para-position of the phenyl ring enhances anticancer activity compared to other halogens in this series.

Further research into indole hybridized diazenyl derivatives has also revealed promising anticancer activity against various human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µg/mL) |

| DS-14 | Breast (MDAMB231) | 19 |

| DS-20 | Breast (MDAMB231) | 65 |

| DS-14 | Colon (HCT-116) | 23 |

| DS-20 | Colon (HCT-116) | 48 |

These compounds demonstrated lower potency against leukemic cancer cell lines and showed minimal cytotoxicity against the normal HEK-293 cell line, suggesting a degree of selectivity.

The proposed mechanism of action for some anticancer azo compounds involves the induction of apoptosis. This process is a highly regulated form of programmed cell death that is crucial for eliminating cancerous cells.

Caption: Proposed mechanism of anticancer action for certain azo compounds.

Antimicrobial Activity

This compound analogs have also been investigated for their antimicrobial properties. The presence of the azo linkage and the ability to introduce various functional groups allow for the fine-tuning of their activity against a range of bacterial and fungal pathogens.

A study on indole hybridized diazenyl derivatives demonstrated significant activity against Gram-negative bacteria, particularly E. coli and K. pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

| Compound ID | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |

| DS-3 | 3.90 | 1.95 |

| DS-6 | 1.95 | 7.81 |

| DS-7 | 7.81 | 3.90 |

| DS-20 | 1.95 | 3.90 |

| Ciprofloxacin | 3.90 | 7.81 |

The antimicrobial mechanism of action for some azo compounds is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity, leading to cell death.

Experimental Protocols

General Synthesis of 4-[(Halophenyl)diazenyl]phenol Derivatives

A solution of the corresponding halogen-substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (10 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of phenol (10 mmol) in 10% aqueous sodium hydroxide (20 mL). The reaction mixture is stirred for 2 hours at 0-5 °C. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-[(halophenyl)diazenyl]phenol derivative.

In Vitro Anticancer Activity Assay (MTS Assay)

Nasopharyngeal cancer (NPC) HK-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37 °C. The absorbance is measured at 490 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or 25 °C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make this class of compounds an attractive target for medicinal chemists. The demonstrated anticancer and antimicrobial activities warrant further investigation into their detailed mechanisms of action and the optimization of their pharmacological profiles. Future research should focus on elucidating the specific signaling pathways modulated by these compounds, which will be instrumental in designing more potent and selective drug candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising analogs in preclinical models of cancer and infectious diseases.

References

Biological Activities of 4-Diazenyl-N-phenylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-diazenyl-N-phenylaniline derivatives, a class of azo compounds with emerging therapeutic potential. This document summarizes key findings on their anticancer, antimicrobial, and antioxidant properties, presents detailed experimental protocols for their evaluation, and visualizes potential mechanisms of action through signaling pathway diagrams.

Core Biological Activities

This compound derivatives have demonstrated a range of biological activities, positioning them as promising scaffolds for drug discovery and development. The core activities investigated include their potential as anticancer, antimicrobial, and antioxidant agents.

Anticancer Activity

Derivatives of the this compound scaffold have shown notable cytotoxic effects against various cancer cell lines. The presence of the azo (-N=N-) linkage is crucial for their interaction with biological targets. Studies have explored the impact of different substituents on the phenyl rings, revealing structure-activity relationships that influence their potency.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 1.8 ± 0.1 | [1] |

| 4-[(E)-(Chlorophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 2.3 ± 0.2 | [1] |

| 4-[(E)-(Bromophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 3.5 ± 0.3 | [1] |

| 4-[(E)-(Iodophenyl)diazenyl)phenol | Nasopharyngeal (HK-1) | MTS | 4.1 ± 0.5 | [1] |

| Indole hybridized diazenyl derivative (DS-14) | Breast (MDAMB231) | MTT | 19 | [1] |

| Indole hybridized diazenyl derivative (DS-20) | Colon (HCT-116) | MTT | 65 | [1] |

| Phenoxy-N-phenylaniline derivative (42) | Colon (HT29) | MTT | 0.32 | |

| Phenoxy-N-phenylaniline derivative (42) | Colon (HCT 15) | MTT | 0.51 |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a spectrum of pathogenic bacteria and fungi. The mechanism of action is thought to involve the interaction of the azo group with microbial proteins and enzymes.[2]

Table 2: Antimicrobial Activity of Indole Hybridized Diazenyl Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Indole hybridized diazenyl derivative | E. coli | Tube Dilution | 1.95 - 7.81 | [1] |

| Indole hybridized diazenyl derivative | K. pneumoniae | Tube Dilution | 1.95 - 7.81 | [1] |

Antioxidant Activity

Azo compounds, including those with aniline moieties, have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents. The antioxidant capacity is often attributed to the electronic properties of the aromatic systems and the azo bridge. While specific data for this compound is limited, related azo-sulfa compounds have demonstrated significant radical scavenging activity.

Table 3: Antioxidant Activity of Representative Azo-Sulfa Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Azo-sulfonamide (SF) | DPPH Radical Scavenging | 15.23 | [3] |

| Azo-sulfonamide (SM) | DPPH Radical Scavenging | 20.71 | [3] |

| Azo-sulfonamide (SQ) | DPPH Radical Scavenging | 21.35 | [3] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in the same solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interactions with key cellular signaling pathways. The following diagrams illustrate potential mechanisms of action based on findings from related compounds.

Inhibition of EGFR Signaling Pathway

Some aniline-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR can block downstream signaling cascades, leading to reduced cancer cell growth.

Caption: EGFR Signaling Inhibition.

Disruption of c-Myc/Max Dimerization

The oncoprotein c-Myc plays a critical role in cell cycle progression and apoptosis. Small molecules can inhibit its function by preventing its dimerization with its partner protein, Max.

Caption: c-Myc/Max Dimerization Inhibition.

Experimental Workflow for Biological Evaluation

The following workflow outlines the general process for evaluating the biological activities of this compound derivatives.

Caption: Biological Evaluation Workflow.

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation. The data and protocols presented in this guide are intended to facilitate future research and development efforts in this promising area of medicinal chemistry. Further studies focusing on elucidating the precise mechanisms of action and optimizing the lead compounds will be crucial for translating these findings into clinical applications. these findings into clinical applications.

References

Quantum Chemical Calculations for 4-Diazenyl-N-phenylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Diazenyl-N-phenylaniline, a molecule of interest in various chemical and pharmaceutical research domains. By leveraging computational methodologies, researchers can gain deep insights into the electronic structure, spectroscopic characteristics, and reactivity of this compound, thereby accelerating research and development efforts.

Introduction

This compound belongs to the family of azo compounds, characterized by the functional group R-N=N-R'. These molecules are known for their color and have applications ranging from dyes and pigments to potential pharmaceutical agents. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules with high accuracy. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such studies.

Computational Methodology: A Detailed Protocol

The core of quantum chemical calculations for organic molecules like this compound lies in Density Functional Theory (DFT). The following protocol, based on established methods for similar azo dyes, provides a robust framework for obtaining accurate theoretical data.[1]

Software: Gaussian 09 or any more recent version is a standard choice for these types of calculations.

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended. It combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for organic molecules.

Basis Set: The 6-311G(d,p) basis set is a suitable choice for achieving a good description of the electronic structure, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Computational Steps:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is a crucial step to find the lowest energy conformation of the molecule. The optimization process is typically performed without any symmetry constraints to ensure a true energy minimum is found.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Properties: The optimized geometry is then used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the electronic transitions and reactivity of the molecule.

-

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to simulate the electronic absorption (UV-Vis) spectrum. This allows for the prediction of the absorption maxima (λmax) and the corresponding electronic transitions. These calculations are often performed considering a solvent environment using a continuum model like the Polarizable Continuum Model (PCM) to provide more realistic results.

Expected Computational Data and Presentation

The results of the quantum chemical calculations should be systematically organized for clarity and ease of comparison.

Optimized Molecular Geometry

The geometry optimization yields the bond lengths and bond angles of the molecule in its most stable conformation. This data provides a foundational understanding of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N (aniline) | Value |

| N=N (azo) | Value | |

| C-N (azo) | Value | |

| Bond Angle | C-N-N | Value |

| N-N-C | Value | |

| Dihedral Angle | C-C-N-N | Value |

Note: The table is populated with placeholders as the specific values would be the output of the actual calculation.

Electronic Properties

The analysis of frontier molecular orbitals is fundamental to understanding the chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.[2]

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: These parameters are calculated from the HOMO and LUMO energies. For example, ΔE = E_LUMO - E_HOMO.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. The assignments of vibrational modes provide a detailed understanding of the molecule's dynamics.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N=N stretch | Value | Value | Azo group stretching |

| C-H stretch (aromatic) | Value | Value | Aromatic C-H stretching |

| N-H stretch (aniline) | Value | Value | Amine N-H stretching |

| C-N stretch | Value | Value | Carbon-Nitrogen stretching |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental values.

UV-Vis Spectral Analysis

TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths, which can be directly compared with experimental UV-Vis spectra.

Table 4: Calculated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO -> LUMO, etc.) |

| Value | Value | e.g., HOMO-1 -> LUMO |

| Value | Value | e.g., HOMO -> LUMO |

Visualizations

Diagrams are essential for conveying complex relationships and workflows in computational chemistry.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For this compound, these methods can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. This in-depth theoretical analysis can guide experimental work, aid in the interpretation of spectroscopic data, and provide fundamental insights into the molecule's behavior, which is particularly valuable in the context of drug design and materials science. The methodologies and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, comparability, and a deeper understanding of the molecular world.

References

An In-depth Technical Guide to the Early Synthetic Methods of 4-Diazenyl-N-phenylaniline

This technical guide provides a comprehensive overview of the seminal synthetic methodologies for 4-Diazenyl-N-phenylaniline, a compound of historical significance as the first azo dye, also known as Aniline Yellow.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound (p-aminoazobenzene) was first synthesized in 1861 by C. Mene.[1] Its discovery marked the advent of azo dyes, which would become the largest class of synthetic colorants.[2] Early methods for its preparation were foundational to the burgeoning synthetic dye industry in the 19th century.[3][4] The synthesis of this compound is primarily achieved through two distinct chemical strategies: the coupling of a diazonium salt with an aromatic amine, and the acid-catalyzed rearrangement of a diazoamino intermediate. This guide will delve into the specifics of these early methods.

Synthetic Methodologies

The two primary early synthetic routes to this compound are detailed below.

Method 1: Diazotization of Aniline and Coupling Reaction

This is the most direct and commonly cited early method for preparing this compound.[5][6] The process involves two key steps: the diazotization of aniline to form a benzene diazonium salt, followed by an electrophilic aromatic substitution reaction (coupling) with another molecule of aniline.[6]

Experimental Protocol:

-

Preparation of Benzene Diazonium Chloride:

-

In a beaker, combine 10 ml of concentrated hydrochloric acid and 20 ml of water.[5]

-

To this acidic solution, add 4.5 ml of aniline and stir until a clear solution is obtained.[5]

-

In a separate vessel, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[5]

-

Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the low temperature. This in-situ formation of nitrous acid leads to the diazotization of aniline, yielding benzene diazonium chloride.[5][6]

-

-

Coupling Reaction:

-

Isolation and Purification:

Reaction Pathway Diagram:

Method 2: Rearrangement of Diazoaminobenzene

An alternative historical synthesis involves the formation of diazoaminobenzene, which then undergoes an acid-catalyzed rearrangement to yield this compound.[7]

Experimental Protocol:

-

Formation and Rearrangement of Diazoaminobenzene:

-

Isolation of the Product Base:

-

Purification via Hydrochloride Salt Formation:

-

Boil the crude product with approximately 2 liters of water.[7]

-

Carefully add hydrochloric acid until a sample of the bluish-red solution deposits pure blue crystals of the hydrochloride salt upon cooling.[7]

-

Filter the hot solution and allow it to cool to crystallize the 4-aminoazobenzene hydrochloride as steel-blue needles.[7]

-

Additional product can be precipitated from the mother liquor by adding common salt.[7]

-

-

Conversion to the Free Base:

-

Boil the collected hydrochloride salt with twice its weight of alcohol.[7]

-

Add concentrated ammonia dropwise until the solid dissolves and the solution turns light brown.[7]

-

Carefully add water to precipitate the free base as small yellow crystals.[7]

-

The product can be recrystallized from dilute alcohol.[7]

-

Reaction Pathway Diagram:

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the historical synthetic protocols. It is important to note that early chemical literature often lacked the detailed quantitative analysis common in modern publications.

| Parameter | Method 1: Diazotization & Coupling | Method 2: Rearrangement |

| Starting Materials | Aniline, Sodium Nitrite, Hydrochloric Acid | Diazoaminobenzene, Aniline, Aniline Hydrochloride |

| Aniline (Diazotization) | 4.5 ml | - |

| Conc. Hydrochloric Acid | 10 ml | - |

| Sodium Nitrite | 4 g | - |

| Aniline (Coupling) | 4 ml | 20 g |

| Diazoaminobenzene | - | 10 g |

| Aniline Hydrochloride | - | 5 g |

| Reaction Temperature | 0-5°C | 40-50°C |

| Reported Yield | Not explicitly stated | Approximately 15 g |

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized to provide a clear, step-by-step understanding of the laboratory work involved in these early syntheses.

Workflow for Method 1: Diazotization and Coupling

Workflow for Method 2: Rearrangement of Diazoaminobenzene

Conclusion

The early synthetic methods for this compound laid the groundwork for the development of a vast array of azo dyes. While these historical procedures may lack the precision and optimization of modern synthetic chemistry, they represent pivotal achievements in the field of organic synthesis. The diazotization and coupling route, in particular, remains a fundamental transformation in the synthesis of azo compounds. This guide provides a detailed and structured understanding of these foundational methods for contemporary researchers and professionals.

References

In-Depth Technical Guide: Thermal and Photophysical Properties of 4-Diazenyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazenyl-N-phenylaniline, also known as 4-(Phenylazo)diphenylamine or 4-Anilinoazobenzene, is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) group connecting two aniline moieties, one of which is N-phenylated. Azo compounds are a significant class of organic molecules widely utilized as dyes and pigments due to their vibrant colors, which arise from the extended π-conjugation across the molecule.[1] Beyond their traditional use in the textile and plastics industries, the unique electronic and structural properties of azo compounds have garnered interest in various scientific and technological fields, including nonlinear optics, optical data storage, and as indicators.[2][3] Understanding the thermal and photophysical properties of this compound is crucial for assessing its stability, processing conditions, and potential for advanced applications. This technical guide provides a comprehensive overview of the known thermal and photophysical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental and synthetic workflows.

Thermal and Photophysical Data

| Property | Value | Source(s) |

| Thermal Properties | ||

| Melting Point | 85 - 91 °C | [4] |

| 89 - 91 °C | ||

| 84 - 91 °C | [1] | |

| Thermal Stability | Noted as a key property, but specific decomposition temperature (Td) is not reported. | [1] |

| Photophysical Properties | ||

| UV-Vis Absorption (λmax) | 411 nm | |

| 272 nm, 411 nm | [5] | |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Emission (λem) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available | |

| Solubility | Insoluble in water; soluble in ethanol and ether. | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available. However, based on standard practices for azo dyes, the following methodologies can be applied.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20 mL/min).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which major weight loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and identify other phase transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Photophysical Analysis

1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar absorptivity (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or chloroform) of a known concentration.

-

A series of dilutions are prepared from the stock solution to create solutions of varying concentrations.

-

The absorption spectra of the solutions are recorded over a specific wavelength range (e.g., 200-800 nm) using a 1 cm path length quartz cuvette, with the pure solvent used as a reference.

-

The wavelength of maximum absorbance (λmax) is identified from the spectra.

-

According to the Beer-Lambert law, a calibration curve of absorbance at λmax versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of this linear plot.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (ΦF).

-

Instrumentation: A spectrofluorometer.

-

Methodology for Emission Spectrum:

-

A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

The sample is excited at a wavelength corresponding to its absorption maximum (e.g., 411 nm).

-

The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength.

-

The resulting spectrum shows the fluorescence intensity as a function of wavelength, from which the λem can be determined.

-

-

Methodology for Relative Quantum Yield Measurement: [7][8][9]

-

A fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H2SO4 or a well-characterized organic dye).

-

The absorption and emission spectra of both the standard and the this compound sample are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensities of the sample and the standard are calculated from their corrected emission spectra.

-

The absorbance of both the sample and the standard at the excitation wavelength is measured.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step diazotization and azo coupling reaction, a classic method for preparing azo compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-(Phenylazo)diphenylamine, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-(Phenylazo)diphenylamine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 9. jasco-global.com [jasco-global.com]

Toxicological Profile of 4-Diazenyl-N-phenylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Diazenyl-N-phenylaniline, also known as 4-Aminoazobenzene or Aniline Yellow, is an aromatic amine and azo dye with significant toxicological implications. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, with a focus on its genotoxicity, carcinogenicity, and metabolism. Detailed experimental protocols for key studies are outlined, and quantitative data are summarized for comparative analysis. Furthermore, this guide includes visualizations of the metabolic activation pathway and a general experimental workflow for assessing genotoxicity, designed to aid researchers in understanding and investigating the toxicological properties of this compound and related compounds.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Aminoazobenzene, Aniline Yellow, 4-(Phenylazo)aniline |

| CAS Number | 60-09-3 |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 123-126 °C |

| Boiling Point | >360 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform |

Toxicological Data

Acute Toxicity

Limited data is available on the acute toxicity of this compound. The primary reported value is the median lethal dose (LD50) in mice.

| Species | Route | LD50 |

| Mouse | Intraperitoneal | 200 mg/kg |

Genotoxicity

This compound has demonstrated mutagenic properties in bacterial reverse mutation assays (Ames test). Its genotoxicity is dependent on metabolic activation.

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium TA98 | Required | Positive |

| Ames Test | Salmonella typhimurium TA100 | Required | Positive |

| Ames Test | Salmonella typhimurium TA1535 | Not specified | Not specified |

| Ames Test | Salmonella typhimurium TA1537 | Not specified | Not specified |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.

| Species | Route | Target Organ(s) | Tumor Type(s) |

| Rat | Oral | Liver, Skin | Hepatocellular carcinoma, Epidermal tumors |

| Mouse | Intraperitoneal | Liver | Hepatoma |

Experimental Protocols

Acute Oral Toxicity Study (General Protocol)

A standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method), is typically followed for assessing acute oral toxicity.

-

Test Species: Albino rats, nulliparous and non-pregnant females are often preferred.

-

Housing: Animals are housed in controlled conditions with respect to temperature (22 ± 3 °C), humidity (30-70%), and light cycle (12-hour light/dark).

-

Diet: A standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Vehicle: The choice of vehicle depends on the solubility of the test substance. For this compound, an oil-based vehicle like corn oil is suitable for oral gavage.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is typically kept constant across dose levels.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium unless a back mutation (reversion) occurs.

-

Metabolic Activation: To mimic mammalian metabolism, the test is conducted with and without a mammalian liver homogenate fraction (S9 mix), typically from Aroclor 1254-induced rats.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.

-

The mixture is poured onto a minimal glucose agar plate (histidine-deficient).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result.

Carcinogenicity Bioassay (General Protocol)

Long-term carcinogenicity studies in rodents are conducted to evaluate the tumorigenic potential of a substance.

-

Test Species: Two rodent species are typically used, commonly the Sprague-Dawley or Fischer 344 rat and the B6C3F1 mouse.

-

Group Size: Each dose group and the control group should consist of a sufficient number of animals of each sex (e.g., 50 males and 50 females) to allow for meaningful statistical analysis.

-

Route of Administration: The route of exposure should be relevant to potential human exposure. For this compound, oral administration (in the diet or by gavage) is a common route.

-

Diet: A standard certified laboratory diet is used. If the test substance is administered in the diet, the stability and homogeneity of the test substance in the feed should be confirmed.

-

Dose Selection: Dose levels are selected based on the results of subchronic toxicity studies. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

-

Duration: The study duration is typically a major portion of the animal's lifespan (e.g., 24 months for rats and 18-24 months for mice).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is primarily attributed to its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step process involving several enzyme systems, primarily in the liver.

Experimental Workflow for Genotoxicity Assessment

A general workflow for assessing the genotoxicity of a compound like this compound involves a battery of in vitro and in vivo tests.

Conclusion

The available toxicological data clearly indicate that this compound is a genotoxic and carcinogenic compound in experimental animals. Its mechanism of toxicity involves metabolic activation to a reactive nitrenium ion that forms DNA adducts, leading to mutations and the initiation of cancer. Researchers and drug development professionals should handle this compound with appropriate caution and consider its toxicological profile in any application or study. Further research is warranted to fully elucidate the dose-response relationships for its toxic effects and to better understand the specific human health risks associated with exposure.

Methodological & Application

Application Notes and Protocols for 4-Diazenyl-N-phenylaniline in Dye Chemistry

Introduction

4-Diazenyl-N-phenylaniline, more commonly known as 4-Aminoazobenzene, p-Aminoazobenzene, or by its Colour Index name, C.I. Solvent Yellow 1, is a significant monoazo compound.[1][2] With the CAS Registry Number 60-09-3, this yellow crystalline solid is a foundational molecule in dye chemistry.[1][3] Its primary applications lie in its use as a solvent dye and, more critically, as a key intermediate in the synthesis of a wide array of other dyes, including disperse, acid, and diazo dyes.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectral Properties

4-Aminoazobenzene appears as yellow to orange crystalline needles or powder.[2][6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and benzene.[3][6] The compound is stable under standard conditions but can degrade upon prolonged exposure to light.[6]

Table 1: Physicochemical Properties of 4-Aminoazobenzene

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₁N₃ | [6][7] |

| Molecular Weight | 197.24 g/mol | [1][6][7] |

| Melting Point | 123-126 °C | [2][3] |

| Boiling Point | >360 °C | [2][3] |

| Appearance | Yellow to orange crystalline powder/needles | [2][6] |

| Water Solubility | 29.59 mg/L (at 25 °C) | [2][3] |

| Solubility | Soluble in ethanol, ether, chloroform, benzene | [3] |

Table 2: Spectral Properties of 4-Aminoazobenzene

| Spectral Data | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent / Medium | Reference(s) |

| UV-Vis Absorption | 384 nm | Ethanol | [1] |

| UV-Vis Absorption | 395 nm | Acetonitrile | [8] |

| Major IR Peaks (KBr) | 2375, 1475, 1400, 630 cm⁻¹ | KBr | [9] |

Applications in Dye Chemistry

As a Disperse Dye for Synthetic Fibers

4-Aminoazobenzene and its derivatives are classified as non-ionic disperse dyes, making them suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[5] Disperse dyes function by penetrating the amorphous regions of the polymer fibers at high temperatures.[10] The dyeing process for polyester typically requires high temperatures (around 130°C) and pressure, or the use of a carrier to facilitate dye uptake at lower temperatures.[5][10]

As an Intermediate for Dye Synthesis

The primary role of 4-Aminoazobenzene is as a precursor for more complex dye structures.[5] The primary amino group (-NH₂) is readily diazotized and coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes with different colors and properties. This versatility makes it a staple in the textile, printing, and leather industries.[11]

Table 3: Fastness Properties of Representative Disperse Dyes on Polyester

| Dye Name | CAS No. | Light Fastness (Grade 1-8) | Wash Fastness (Grade 1-5) | Rubbing Fastness (Grade 1-5) |

| Solvent Yellow 160:1 | 94945-27-4 | 6-7 | - | - |

| Disperse Yellow 211 | - | Good to Excellent | Good to Excellent | Good to Excellent |

| Solvent Yellow 82 | 12227-67-7 | 7 | - | - |

| Solvent Yellow 114 | - | 6-8 | - | - |

Note: Fastness properties can vary depending on the dyeing process, depth of shade, and substrate.[12][13][14][15]

Experimental Protocols

Protocol for Synthesis of 4-Aminoazobenzene

This protocol describes a common method for synthesizing 4-Aminoazobenzene via the diazotization of aniline and subsequent coupling with aniline in an acidic medium.[16]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ice

-

Carbon Tetrachloride (for recrystallization)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of Benzenediazonium Chloride:

-

In a beaker, combine 10 mL of concentrated HCl and 20 mL of water.

-

Add 4.5 mL of aniline to the acidic solution and stir until a clear solution is obtained.

-

Cool the beaker in an ice bath to 5 °C.[16]

-

In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature at or below 5 °C. This process, known as diazotization, forms benzenediazonium chloride.[16]

-

-

Coupling Reaction:

-

Isolation and Purification:

-

Filter the yellow precipitate using a Buchner funnel.

-

Wash the crude product with cold water.

-

Dry the crude sample between folds of filter paper.

-

For purification, recrystallize the crude product from a suitable solvent like carbon tetrachloride to obtain pure 4-Aminoazobenzene.[16]

-

Caption: Synthesis workflow for 4-Aminoazobenzene.

Protocol for Dyeing Polyester Fabric with a Disperse Dye

This protocol outlines the high-temperature, high-pressure (HT/HP) method for dyeing polyester fabric with a disperse dye derived from or similar to 4-Aminoazobenzene.[10]

Materials:

-

Polyester fabric

-

Disperse dye (e.g., a derivative of 4-Aminoazobenzene)

-

Dispersing agent

-

Acetic acid (to control pH)

-

Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)

-

Non-ionic detergent

Equipment:

-

High-temperature, high-pressure dyeing machine

-

Beakers

-

pH meter

-

Heating and stirring apparatus

Procedure:

-

Dye Bath Preparation:

-

Prepare a paste of the disperse dye (e.g., 1-2% on weight of fabric) with a dispersing agent (e.g., 1-3 g/L).[10][17]

-

Add this paste to the required volume of water in the dyeing machine to achieve the desired liquor ratio (e.g., 10:1).

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[10]

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dye bath at approximately 60°C and run for 15 minutes.[10]

-

Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[10][17]

-

Cool the dye bath down to 60°C.[10]

-

Drain the dye bath and rinse the fabric.

-

-

Reduction Clearing (Post-treatment):

-

Final Rinsing and Drying:

-

Neutralize the fabric with a dilute solution of acetic acid (1 g/L) for 5 minutes at 40°C.[17]

-

Perform a final rinse with water.

-

Dry the dyed fabric.

-

Caption: High-temperature dyeing process for polyester.

Safety and Handling

4-Aminoazobenzene is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[3] It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Dispose of waste according to institutional and local regulations.[3]

Conclusion